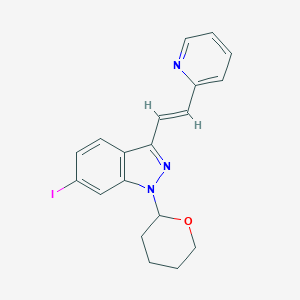

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic compound characterized by its unique structure, which includes an indazole core, a pyridine ring, and a tetrahydropyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJFRDDGGSSQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694702 | |

| Record name | 6-Iodo-1-(oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886230-77-9 | |

| Record name | 6-Iodo-1-(oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method begins with 6-amino-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, introducing iodine at the 6-position via diazotization and iodide substitution.

Reaction Conditions and Reagents

-

Step 1 (Diazotization):

The 6-amino precursor (100 g) is dissolved in acetic acid (6.5 L) and cooled to 0°C. A solution of sodium nitrite (35 g in 3.0 L water) is added over 1.5 hours, followed by hydrochloric acid (560 mL in 1 L water). The mixture is stirred for 1 hour at 0°C to form the diazonium salt, monitored by HPLC. -

Step 2 (Iodide Substitution):

Dichloromethane (400 mL) and potassium iodide (207.25 g in 300 mL water) are added to the diazonium salt solution. After 3 hours at 0°C, the reaction is quenched with sodium bisulfite (200 g in 500 mL water) and extracted with dichloromethane. The organic layer is basified with aqueous ammonia (pH 9–12), and solvents are distilled to isolate the crude product. -

Step 3 (Purification):

The crude product is washed with methanol and recrystallized using dichloromethane/methanol, yielding the target compound with >95% purity by HPLC.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 0°C (±3°C) for diazotization and substitution |

| Solvents | Acetic acid, water, dichloromethane |

| Catalysts/Reagents | NaNO₂, HCl, KI |

| Yield | Not explicitly reported |

This route prioritizes regioselectivity, leveraging the electron-withdrawing nitro group’s directing effects during diazotization.

| Parameter | Value/Detail |

|---|---|

| Temperature | 80–100°C for Heck coupling |

| Solvents | DMF, acetonitrile |

| Catalysts/Reagents | Pd(OAc)₂, Et₃N, H₂/Pd-C |

| Yield | 64–87% for Heck step (similar compounds) |

This method offers modularity, enabling late-stage functionalization of the indazole core.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Method 1 excels in simplicity, requiring fewer steps and milder conditions. However, it assumes prior installation of the vinylpyridinyl group, which may necessitate additional synthetic effort.

-

Method 2 provides flexibility in introducing substituents but involves multi-step transformations and higher temperatures, complicating industrial-scale production.

Industrial Considerations

-

Continuous Flow Reactors: Method 1’s low-temperature diazotization benefits from continuous flow systems to minimize thermal degradation.

-

Catalyst Recovery: Method 2’s palladium catalyst requires efficient recycling to reduce costs, achievable via immobilized catalysts or aqueous biphasic systems.

Optimization Strategies

Solvent Selection

Stereoselectivity Control

The (E)-configuration of the vinylpyridinyl group is preserved by using bulky ligands (e.g., P(o-tol)₃) during Heck coupling, minimizing isomerization.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the vinyl group or the indazole core, using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodo group can be substituted with various nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

Substitution: Sodium azide, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring or the vinyl group.

Reduction: Reduced forms of the vinyl group or the indazole core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

- (E)-6-bromo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- (E)-6-chloro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- (E)-6-fluoro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

The uniqueness of (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its iodo substituent, which can significantly influence its reactivity and biological activity. The presence of the iodo group can enhance the compound’s ability to participate in various chemical reactions, such as cross-coupling reactions, and may also affect its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

Overview

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, with the CAS number 886230-77-9, is a complex organic compound notable for its potential biological activities. This compound features an indazole core, a pyridine ring, and a tetrahydropyran moiety, making it a subject of interest in medicinal chemistry and drug discovery. Its structure suggests interactions with various biological targets, which may lead to therapeutic applications in oncology and other fields.

- Molecular Formula : C19H18IN3O

- Molecular Weight : 431.27 g/mol

- CAS Number : 886230-77-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The iodo substituent enhances its reactivity and may influence its binding affinity to these targets, potentially leading to various pharmacological effects.

Anticancer Properties

Research indicates that this compound serves as an intermediate in the synthesis of Axitinib, a selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which is used in cancer therapy. Axitinib's mechanism involves inhibiting angiogenesis by blocking the signaling pathways that promote blood vessel formation in tumors .

Antimicrobial Activity

While direct evidence for antimicrobial activity specific to this compound is sparse, related indazole derivatives have shown potential against various pathogens. Further investigation into its antimicrobial properties could yield valuable insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Indazole Core : Utilizing hydrazine derivatives and ortho-substituted nitrobenzenes.

- Iodination : Introduction of the iodo group using iodine or N-iodosuccinimide (NIS).

- Vinylation : Achieved through Heck reaction with vinyl halides in the presence of palladium catalysts .

Pharmacological Studies

A study examining small molecule kinase inhibitors highlighted the importance of targeting specific kinases involved in cancer progression. The indazole scaffold is prominent among these inhibitors due to its ability to selectively inhibit receptor tyrosine kinases like VEGF .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H18IN3O |

| Molecular Weight | 431.27 g/mol |

| CAS Number | 886230-77-9 |

| Primary Use | Intermediate for Axitinib synthesis |

Q & A

What synthetic strategies are recommended for constructing the (E)-configured vinylpyridine moiety in this compound?

Classification: Basic

Methodological Answer:

The (E)-vinylpyridine group can be synthesized via a Heck coupling reaction between 6-iodo-1-THP-indazole and 2-vinylpyridine. Key parameters include:

- Use of palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance regioselectivity .

- Optimization of reaction temperature (80–100°C) and base (e.g., Et₃N) to minimize Z-isomer formation .

- Monitoring reaction progress via TLC or HPLC to isolate the E-isomer early, as prolonged heating promotes isomerization.

How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for the indazole core?

Classification: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects, dynamic conformers, or tautomerism. To address this:

- Perform variable-temperature NMR (e.g., 25–60°C) to identify dynamic processes affecting shift values .

- Compare DFT-calculated shifts (using Gaussian or ORCA) with experimental data, accounting for solvent models (e.g., PCM for DMSO-d₆) .

- Validate proton assignments via 2D NMR (¹H-¹H COSY, HSQC) to rule out misassignments .

What crystallographic refinement protocols are critical for resolving disorder in the THP protecting group?

Classification: Advanced

Methodological Answer:

Disorder in the THP group can be addressed using SHELXL:

- Apply "PART" instructions to model split positions for oxygen atoms in the THP ring .

- Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry during refinement .

- Validate thermal parameters (ADPs) with the "SQUEEZE" function if solvent voids obscure electron density .

How can the THP protecting group be selectively removed without degrading the vinylpyridine moiety?

Classification: Basic

Methodological Answer:

Deprotection requires mild acidic conditions:

- Use HCl in dioxane/water (3:1 v/v) at 0–5°C to minimize side reactions .

- Monitor reaction progress via LC-MS; quench with NaHCO₃ immediately after completion.

- Confirm retention of the (E)-configuration post-deprotection using NOESY (absence of vinyl proton coupling to pyridine) .

What analytical workflows are recommended for detecting trace Z-isomer impurities in the final product?

Classification: Advanced

Methodological Answer:

- Employ chiral HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to separate E/Z isomers .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion purity.

- Validate isomer ratios via ¹H NMR integration of diagnostic vinyl protons (δ 6.5–7.5 ppm), comparing coupling constants (J = 12–16 Hz for E) .

How should researchers design kinetic studies to evaluate the stability of the iodo substituent under cross-coupling conditions?

Classification: Advanced

Methodological Answer:

- Conduct time-resolved UV-Vis or ¹H NMR experiments under Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, K₂CO₃) .

- Track iodide loss via ICP-MS or ion chromatography.

- Compare activation energies (Eₐ) for C–I bond cleavage using Arrhenius plots derived from kinetic data .

What strategies mitigate racemization during functionalization of the indazole nitrogen?

Classification: Basic

Methodological Answer:

- Use bulky bases (e.g., LiHMDS) at low temperatures (–78°C) to suppress deprotonation-induced racemization .

- Employ Mitsunobu conditions (DIAD, PPh₃) for stereoretentive substitutions .

- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) post-reaction .

How can computational modeling predict the compound’s binding affinity for kinase targets?

Classification: Advanced

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target kinases (e.g., JAK2, PDB: 4P7E) .

- Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.

- Correlate computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.